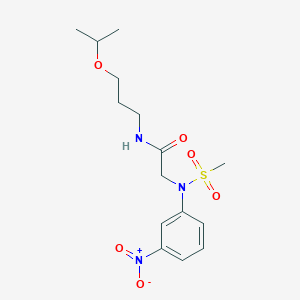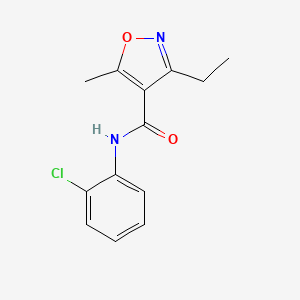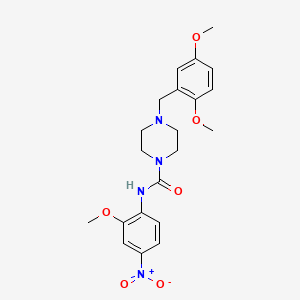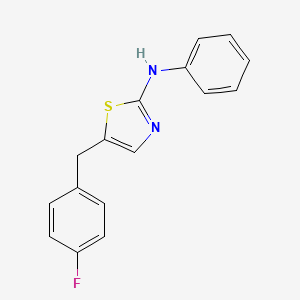
N~1~-(3-isopropoxypropyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Vue d'ensemble
Description
N~1~-(3-isopropoxypropyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, commonly known as NIPMG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. NIPMG is a small molecule inhibitor that has been shown to have promising effects on various biochemical and physiological processes.
Mécanisme D'action
NIPMG works by inhibiting the activity of specific enzymes that are involved in various biological processes. For example, NIPMG has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. By inhibiting the activity of COX-2, NIPMG can reduce inflammation. Similarly, NIPMG has been shown to inhibit the activity of MMPs, which are enzymes that play a role in the breakdown of extracellular matrix proteins. By inhibiting the activity of MMPs, NIPMG can reduce the progression of cancer and other diseases.
Biochemical and Physiological Effects:
NIPMG has been shown to have several biochemical and physiological effects. For example, NIPMG has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to reduce the progression of cancer by inhibiting the activity of MMPs. Additionally, NIPMG has been shown to have neuroprotective effects by inhibiting the activity of Aβ, which plays a role in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
NIPMG has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, NIPMG has been extensively studied and has been shown to have promising effects on various biochemical and physiological processes. However, there are also limitations to using NIPMG in lab experiments. For example, NIPMG may have off-target effects, which can complicate data interpretation. Additionally, the effects of NIPMG may vary depending on the specific cell type or animal model used in the experiment.
Orientations Futures
There are several future directions for research on NIPMG. One potential direction is to further investigate the effects of NIPMG on neurodegenerative diseases, such as Alzheimer's disease. Additionally, future research could focus on the development of more specific inhibitors that target specific enzymes involved in various biochemical and physiological processes. Finally, it would be interesting to investigate the potential therapeutic applications of NIPMG in humans, although further research is needed to determine its safety and efficacy.
Applications De Recherche Scientifique
NIPMG has been extensively studied for its potential applications in the field of medicine. It has been shown to have promising effects on various biochemical and physiological processes, including inflammation, cancer, and neurodegenerative diseases. NIPMG has been shown to inhibit the activity of several enzymes that are involved in these processes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and amyloid beta (Aβ).
Propriétés
IUPAC Name |
2-(N-methylsulfonyl-3-nitroanilino)-N-(3-propan-2-yloxypropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O6S/c1-12(2)24-9-5-8-16-15(19)11-17(25(3,22)23)13-6-4-7-14(10-13)18(20)21/h4,6-7,10,12H,5,8-9,11H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEAWZPKATZIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-({2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoyl}amino)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B4763090.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4763094.png)

![N-(2-methoxy-5-methylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4763104.png)

![1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B4763117.png)
![7-(2-furyl)-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4763118.png)


![2-[(3,4-dichlorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4763148.png)

![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4763159.png)
![N-(3-bromobenzyl)-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4763173.png)
![4-{acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B4763177.png)